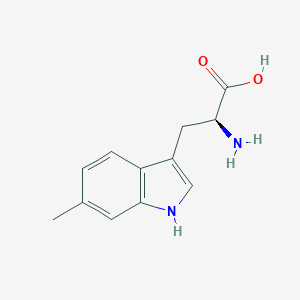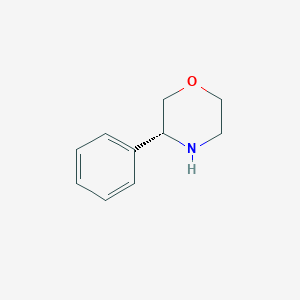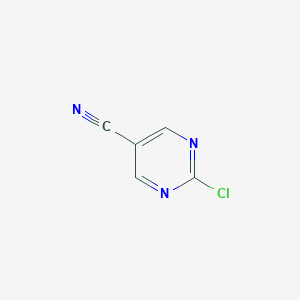
2-Chloropyrimidine-5-carbonitrile
Übersicht
Beschreibung
2-Chloropyrimidine-5-carbonitrile is a compound with the molecular formula C5H2ClN3 . It is involved in the synthesis of novel derivatives for various applications .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 2-Chloropyrimidine-5-carbonitrile, involves numerous methods . One method involves the nucleophilic displacement of chlorine atoms by benzyloxide, followed by oxidation of the sulfide group to sulfone, its displacement by cyanide, and chlorination at the pyrimidine C5 position .Molecular Structure Analysis
The molecular weight of 2-Chloropyrimidine-5-carbonitrile is 139.54 g/mol . Its IUPAC name is 2-chloro-5-pyrimidinecarbonitrile . The InChI code is 1S/C5H2ClN3/c6-5-8-2-4 (1-7)3-9-5/h2-3H .Chemical Reactions Analysis
2-Chloropyrimidine-5-carbonitrile can undergo various reactions to yield different derivatives . For instance, it can react with various arylthiols, arylamines, and 1-substituted piperazines to yield the respective 4-arylthio, 4-arylamino, and 4-piperazino derivatives .Physical And Chemical Properties Analysis
2-Chloropyrimidine-5-carbonitrile is a solid at room temperature . It has a boiling point of 140-142°C . Its XLogP3-AA value is 0.9, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
2-Chloropyrimidine-5-carbonitrile is utilized in chemical synthesis as a building block for various compounds. Scientists leverage its reactivity to create a wide range of derivatives for further research and development .
Cytotoxic Activity Evaluation
This compound has been used in the design and synthesis of novel derivatives that exhibit cytotoxic activity, acting as potential anti-cancer agents with dual EGFRWT/COX-2 inhibition properties .
Anticancer Agent Development
Derivatives of 2-Chloropyrimidine-5-carbonitrile have been explored as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR), showing promise as anticancer agents .
Antimicrobial Properties
Research has indicated that pyrimidine derivatives, including those of 2-Chloropyrimidine-5-carbonitrile, can inhibit enzymes responsible for DNA biosynthesis, which is crucial in developing antimicrobial agents .
Safety And Hazards
Zukünftige Richtungen
Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines, including 2-Chloropyrimidine-5-carbonitrile, are ongoing . The synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is a potential future direction .
Eigenschaften
IUPAC Name |
2-chloropyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-8-2-4(1-7)3-9-5/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQSUQZXESNFNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00614368 | |
| Record name | 2-Chloropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyrimidine-5-carbonitrile | |
CAS RN |
1753-50-0 | |
| Record name | 2-Chloropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-pyrimidinecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

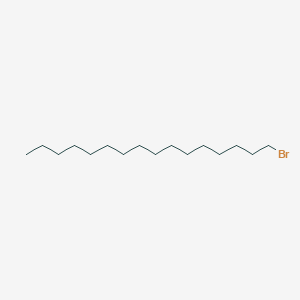
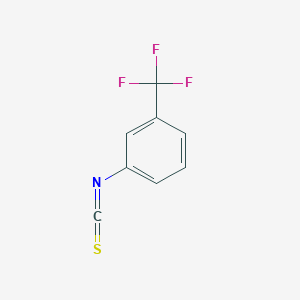
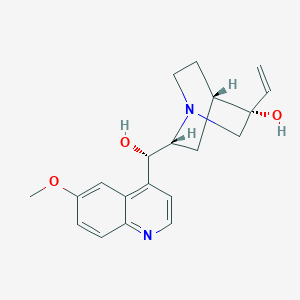
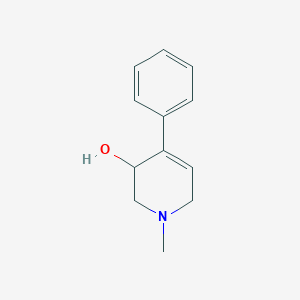
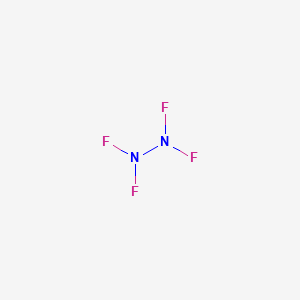
![2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt](/img/structure/B154582.png)

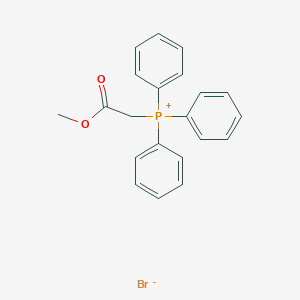
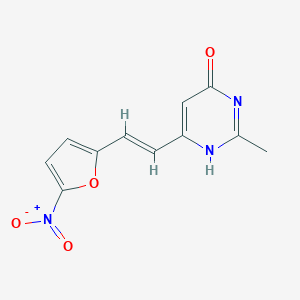

![[3-(1,1-Dimethylethyl)phenoxy]acetic acid](/img/structure/B154588.png)

